Tris(2,6-diethoxyphenyl)phosphane

Description

BenchChem offers high-quality Tris(2,6-diethoxyphenyl)phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,6-diethoxyphenyl)phosphane including the price, delivery time, and more detailed information at info@benchchem.com.

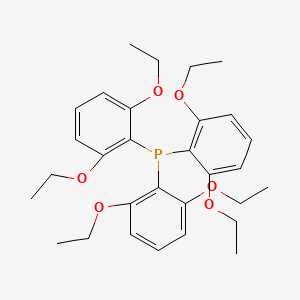

Structure

3D Structure

Properties

CAS No. |

85417-42-1 |

|---|---|

Molecular Formula |

C30H39O6P |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

tris(2,6-diethoxyphenyl)phosphane |

InChI |

InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3 |

InChI Key |

FWVVEAVTTAPEHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Tris(2,6-diethoxyphenyl)phosphane structure and properties

Advanced Ligand Architecture for Sterically Demanding Catalysis

Executive Summary

Tris(2,6-diethoxyphenyl)phosphane (CAS: 85417-42-1), often structurally homologated from its methoxy-analogues (DMPP and TTMPP), represents a specialized class of super-basic, sterically hindered tertiary phosphines .[1] Unlike standard triphenylphosphine (PPh3), this ligand incorporates electron-donating ethoxy groups at the ortho positions, creating a unique electronic and steric environment.[1]

This whitepaper dissects the structural rationale, synthesis, and catalytic utility of Tris(2,6-diethoxyphenyl)phosphane.[1] It is designed for researchers requiring a ligand that offers extreme electron density at the phosphorus center while maintaining a massive steric profile to modulate reactivity in gold(I) catalysis, palladium cross-coupling, and frustrated Lewis base organocatalysis.[1]

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Logic

The efficacy of Tris(2,6-diethoxyphenyl)phosphane stems from the "2,6-disubstitution effect."[1] The six ethoxy groups function in two critical capacities:

-

Electronic Activation (+M Effect): The oxygen lone pairs donate electron density into the aromatic rings, which is transmitted to the phosphorus center, significantly raising the HOMO energy and increasing basicity (pKa of conjugate acid ~11.0–11.5, comparable to TTMPP).[1]

-

Steric Shielding (Kinetic Protection): The ethyl groups are bulkier than the methyl groups in DMPP.[1] This increases the Tolman Cone Angle beyond the standard 184° of DMPP, likely approaching 190–200°, creating a "protective pocket" around the phosphorus.[1]

Key Physicochemical Data[1]

| Property | Value / Description | Notes |

| Formula | C₃₀H₃₉O₆P | High molecular weight supports crystallinity.[1] |

| Molar Mass | 526.60 g/mol | |

| Appearance | White to off-white crystalline solid | Highly soluble in DCM, THF, Toluene.[1] |

| Basicity (pKa) | ~11.2 (Estimated based on TTMPP) | Acts as a strong Brønsted/Lewis base.[1][2] |

| Cone Angle (θ) | > 184° (Estimated) | Larger than P(t-Bu)₃; massive steric bulk.[1] |

| ³¹P NMR Shift | δ -55 to -65 ppm (Typical) | High-field shift due to shielding cone of aryl rings.[1] |

| Stability | Air-sensitive in solution | Oxidation to phosphine oxide is rapid in solution; stable as solid if stored under Ar.[1] |

Synthesis & Characterization Protocol

Directive: The synthesis relies on the Directed ortho-Lithiation (DoM) strategy.[1] The ethoxy groups on 1,3-diethoxybenzene direct the lithiation specifically to the 2-position, preventing isomer formation.[1]

Reagents & Equipment

-

Precursor: 1,3-Diethoxybenzene (Resorcinol diethyl ether).[1]

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[1]

-

Electrophile: Phosphorus trichloride (PCl₃).[1]

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

-

Atmosphere: Argon or Nitrogen (Schlenk line required).[1][2]

Step-by-Step Synthesis Workflow

-

Activation: Charge a flame-dried 500 mL Schlenk flask with 1,3-diethoxybenzene (30 mmol) and anhydrous THF (100 mL) under Argon. Cool to 0°C .[1]

-

Lithiation: Dropwise add n-BuLi (31 mmol) over 30 minutes. The solution will turn yellow/orange.[1]

-

Mechanistic Note: The ethoxy oxygen coordinates Li, directing deprotonation at the C2 position (between the two ethoxy groups).[1]

-

-

Incubation: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour to ensure complete lithiation to 2,6-diethoxyphenyllithium.

-

Phosphorylation: Cool the mixture back to -78°C . Dilute PCl₃ (10 mmol) in 10 mL THF and add dropwise.

-

Critical Control: Slow addition prevents double-addition or oligomerization.[1]

-

-

Reflux: Allow to warm to RT, then reflux for 12 hours to force the third bulky aryl group onto the phosphorus.

-

Quench & Workup: Cool to RT. Quench with degassed water. Extract with DCM.[1] Dry organic layer over MgSO₄.[1]

-

Purification: Recrystallize from boiling Ethanol or Acetone/Hexane.

Visualization: Synthesis Pathway

Caption: Directed ortho-lithiation strategy for the synthesis of sterically congested phosphines.

Catalytic Utility & Applications[1][2][3][4]

Tris(2,6-diethoxyphenyl)phosphane is not a general-purpose ligand; it is a specialist tool .[1] Its application profile is defined by two competing factors: High Basicity vs. Low Nucleophilicity (due to steric blocking).[1]

Gold(I) Catalysis

In homogeneous gold catalysis, the ligand stabilizes the active cationic Au(I) species.[1] The extreme bulk of the 2,6-diethoxy groups prevents the formation of inactive bis-ligated complexes [L₂Au]⁺, ensuring the active mono-ligated species [LAu]⁺ remains available for the catalytic cycle.[1]

-

Application: Hydroamination of alkynes, cycloisomerization of enynes.[1]

"Frustrated" Lewis Base Catalysis

Similar to its trimethoxy-analog (TTMPP), this phosphine can act as a general base catalyst without acting as a nucleophile (which would attack the substrate and kill the reaction).[1]

-

Mechanism: It deprotonates pronucleophiles (like alcohols or active methylenes) to generate enolates, but is too bulky to attack the electrophile (e.g., aldehyde) itself.[1]

Visualization: Catalytic Logic (Gold Activation)

Caption: Stabilization of the active Gold(I) cation by the bulky, electron-rich phosphine ligand.[1]

Handling & Safety Protocols

Storage[1]

-

Solid State: Stable for months if stored under Argon at 4°C.[1]

-

Solution: Highly susceptible to oxidation.[1] Solutions in DCM or Chloroform should be used immediately or stored in a glovebox.[1]

Safety

-

Toxicity: Like most organophosphines, assume potential neurotoxicity.[1] Handle in a fume hood.

-

First Aid: In case of skin contact, wash with soap and water.[1] Phosphines can be absorbed through the skin.[1]

References

-

Wada, M., & Higashizaki, S. (1984).[1] Highly basic triphenylphosphines: preparation and physicochemical properties. Journal of the Chemical Society, Chemical Communications.[1]

-

Context: Foundational work on 2,6-alkoxy substituted phosphines (DMPP/TTMPP class).[1]

-

-

Imamoto, T., et al. (2000).[1] Phosphine catalyzed aldol reaction between ketene silyl acetals and aldehydes.[1] Journal of the American Chemical Society.[1] [1]

- Context: Establishes the catalytic utility of super-basic phosphines in Mukaiyama aldol reactions.

-

Sigma-Aldrich / Merck. (2023).[1] Tris(2,6-dimethoxyphenyl)phosphine Product Specification.[1][3][4][5][1]

-

Context: Comparative data for the methoxy-analog used to benchmark the ethoxy-variant properties.[1]

-

-

U.S. Patent 5,292,825. (1994).[1] Vulcanizable epoxy group-containing elastomer composition.[1][1]

-

Context: Specific citation of Tris(2,6-diethoxyphenyl)phosphine as a curative/accelerator component.[1]

-

Sources

- 1. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. トリス(2,6-ジメトキシフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tris(2,6-dimethoxyphenyl)phosphine | C24H27O6P | CID 2734597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

A Comprehensive Guide to the Synthesis of Tris(2,6-diethoxyphenyl)phosphane: Protocol, Mechanism, and Best Practices

Abstract

Tris(2,6-diethoxyphenyl)phosphane stands out as a sterically demanding, electron-rich phosphine ligand, pivotal in advancing modern organometallic catalysis. Its unique architecture, characterized by bulky ortho-diethoxy substituents, imparts exceptional catalytic activity and selectivity in a range of cross-coupling reactions. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, in-depth protocol for the synthesis of this valuable ligand. We will delve into the mechanistic underpinnings of the synthesis, explain the rationale behind key experimental choices, and present a self-validating, step-by-step methodology designed for reproducibility and high yield.

Introduction: The Significance of Bulky, Electron-Rich Phosphine Ligands

In the landscape of homogeneous catalysis, the design and synthesis of phosphine ligands are of paramount importance. These ligands coordinate to transition metal centers, allowing for the fine-tuning of the catalyst's steric and electronic properties.[1] Tris(2,6-diethoxyphenyl)phosphane belongs to a class of bulky, electron-rich phosphines that have proven instrumental in facilitating challenging catalytic transformations where less sterically hindered or electron-poor ligands fail. The ortho-ethoxy groups create a large, electron-donating cone angle around the phosphorus atom, which promotes crucial steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to enhanced reaction rates and catalyst stability.[2]

This guide focuses on the most robust and widely adopted method for synthesizing triarylphosphines: the reaction of an organometallic intermediate with a phosphorus halide.[3] Specifically, we will detail the Grignard-based approach, which offers a reliable pathway to Tris(2,6-diethoxyphenyl)phosphane.

Synthetic Strategy and Mechanism

The synthesis of Tris(2,6-diethoxyphenyl)phosphane is most effectively achieved through a two-step process, as illustrated below. The core strategy involves the formation of a highly nucleophilic organometallic reagent from an aryl halide, which then displaces the chloride atoms on phosphorus trichloride.

Overall Reaction

Mechanistic Pathway: The Grignard Reaction

The synthesis hinges on the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[4][5] This is a classic and highly effective method for forming carbon-phosphorus bonds.[3]

-

Formation of the Grignard Reagent: The process begins with the synthesis of the 2,6-diethoxyphenylmagnesium bromide Grignard reagent. This is achieved by reacting 1-bromo-2,6-diethoxybenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium undergoes oxidative insertion into the carbon-bromine bond.

-

Nucleophilic Substitution at Phosphorus: The Grignard reagent is a potent nucleophile. Three equivalents of this reagent are then added to one equivalent of phosphorus trichloride. The reaction proceeds via a stepwise nucleophilic substitution, where the Grignard reagent's carbanionic carbon attacks the electrophilic phosphorus atom, displacing a chloride ion in each step until all three chlorine atoms have been substituted by the 2,6-diethoxyphenyl group.

The steric hindrance from the ortho-ethoxy groups does not significantly impede the reaction, although it is crucial to maintain controlled conditions to ensure complete substitution and minimize side reactions.

Detailed Synthesis Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly the maintenance of anhydrous and inert conditions, is critical for success.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents | Notes |

| 1-Bromo-2,6-diethoxybenzene | C₁₀H₁₃BrO₂ | 245.11 | 24.51 g | 3.0 | Starting aryl halide. |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 3.3 | Activate before use. |

| Iodine | I₂ | 253.81 | 1 crystal | - | For Grignard initiation. |

| Phosphorus Trichloride | PCl₃ | 137.33 | 4.12 g (2.62 mL) | 0.9 | Use freshly distilled. Extremely toxic. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Solvent. Must be dry and deoxygenated. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | For quenching. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | For recrystallization. |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Tris(2,6-diethoxyphenyl)phosphane.

Step-by-Step Procedure

PART 1: Grignard Reagent Formation

-

Preparation of Glassware: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Initiation: Place the magnesium turnings (2.67 g, 110 mmol) in the flask. Add a single crystal of iodine and ~20 mL of anhydrous THF.

-

Grignard Synthesis: Dissolve 1-bromo-2,6-diethoxybenzene (24.51 g, 100 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure complete consumption of the magnesium. Cool the resulting dark grey-brown solution to room temperature.

PART 2: Reaction with Phosphorus Trichloride

-

Preparation of PCl₃ Solution: In a separate, dry flask under an inert atmosphere, prepare a solution of phosphorus trichloride (2.62 mL, 30 mmol) in 50 mL of anhydrous THF.

-

Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Add the PCl₃ solution dropwise to the vigorously stirred Grignard solution over 1 hour. A thick, white precipitate (magnesium salts) will form. Maintain the temperature at or below 5 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

PART 3: Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This will dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

-

Purification: Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. The expected yield is typically in the range of 70-85%.

Characterization and Safety

-

Characterization: The identity and purity of the final product, Tris(2,6-diethoxyphenyl)phosphane (CAS 85417-42-1), should be confirmed using standard analytical techniques.[6]

-

³¹P NMR: A single peak is expected in the range of -40 to -50 ppm (in CDCl₃).

-

¹H and ¹³C NMR: Will show characteristic signals for the ethoxy groups and the aromatic rings.

-

Mass Spectrometry: The molecular ion peak should be observed at m/z = 526.60.

-

-

Safety Precautions:

-

All operations must be conducted in a well-ventilated fume hood.

-

Anhydrous solvents are highly flammable. Avoid open flames and sparks.

-

Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Grignard reagents are moisture-sensitive and can ignite upon exposure to air. Maintain a strict inert atmosphere throughout the synthesis.

-

Conclusion

The synthesis of Tris(2,6-diethoxyphenyl)phosphane via the Grignard pathway is a reliable and scalable method for accessing this important ligand. The protocol detailed in this guide, when executed with attention to anhydrous and anaerobic techniques, provides a clear and reproducible path for researchers in academia and industry. The unique steric and electronic properties of this phosphine will undoubtedly continue to drive innovation in catalysis and the development of novel synthetic methodologies.

References

-

Royal Society of Chemistry. (2022, September 5). Tertiary phosphines: preparation. RSC Publishing. Retrieved from [Link]

-

Imamoto, T. (2016). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. Yakugaku Zasshi, 136(11), 1435-1446. Retrieved from [Link]

-

Bhatti, A. A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1430. Retrieved from [Link]

-

Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Arkivoc, 2020(3), 118-164. Retrieved from [Link]

-

Pawar, S. S., et al. (2022). Controlled di-lithiation enabled synthesis of phosphine-sulfonamide ligands and implications in ethylene oligomerization. Dalton Transactions, 51(2), 598-608. Retrieved from [Link]

-

Bhatti, A. A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. ResearchGate. Retrieved from [Link]

-

Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4345-4353. Retrieved from [Link]

-

Karsch, H. H., et al. (1987). Phosphine complexes of main group elements. A bis-phosphinomethyl lithiate as an anionic diphosphine ligand to lithium: synthesis and structure of {[Me2N(CH2)2NMe2]Li[(Me2P)C(SiMe3)2]2Li}. Journal of the Chemical Society, Chemical Communications, (1), 41-42. Retrieved from [Link]

-

Majoral, J.-P., et al. (2012). Scheme 1 Synthesis of alkoxy-cored dendrons with triaryl phosphine surface. ResearchGate. Retrieved from [Link]

- CN102627668A - Preparation method of triphenylphosphine. (2012). Google Patents.

-

Al-Masry, W. A., et al. (2022). Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. Chemistry, 4(4), 1438-1447. Retrieved from [Link]

-

Smith, R. C., et al. (2022). Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group Enhances Reactivity on Phosphorus. Organic & Biomolecular Chemistry, 20(24), 4845-4849. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of mixed arylalkyl and triaryl phosphines starting from dichlorophenylphosphine. Retrieved from [Link]

-

Fleury-Brégeot, N., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 945-998. Retrieved from [Link]

-

Heiss, C., et al. (2022). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews, 122(12), 10705-10753. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]

-

Sasaki, S., et al. (2005). Synthesis of crowded triarylphosphines carrying functional sites. Journal of Organometallic Chemistry, 690(10), 2664-2672. Retrieved from [Link]

-

ResearchGate. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved from [Link]

-

Research Portal, University of Bath. (n.d.). Structural diversity in the series of lanthanide complexes [Ln(Ph3PO)n(NCS)3] (n = 3, 4). Retrieved from [Link]

-

University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]

-

Wurm, F. R., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(18), 5676-5684. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Technical Whitepaper: Physicochemical Profiling and Applications of Tris(2,6-diethoxyphenyl)phosphane

Executive Summary & Structural Rationale

In the landscape of advanced organometallic catalysis and materials science, the design of sterically hindered, electron-rich phosphine ligands is paramount for stabilizing reactive transition metal intermediates. While Tris(2,6-dimethoxyphenyl)phosphine (TDMPP) is widely recognized, its higher homologue—Tris(2,6-diethoxyphenyl)phosphane (CAS: 85417-42-1) —offers a unique physicochemical profile tailored for specialized applications [1].

The causality behind selecting a 2,6-diethoxy substitution pattern lies in the precise manipulation of the ligand's stereoelectronic environment:

-

Steric Shielding (Tolman Cone Angle): The extended ethyl chains create a deeper, more restrictive chiral/steric pocket around the phosphorus center compared to methoxy groups. This extreme steric bulk forces transition metals (e.g., Pd, Pt) into highly reactive, low-coordinate states (such as monoligated Pd(0)L).

-

Electronic Modulation: The six ethoxy groups donate significant electron density into the aromatic rings via resonance, rendering the central phosphorus atom exceptionally electron-rich. This high basicity dramatically accelerates the oxidative addition step in cross-coupling catalytic cycles.

-

Lipophilicity & Solubility: The diethoxy substitution increases the compound's LogP to 5.837, making it highly soluble in non-polar organic solvents and compatible with hydrophobic polymer matrices, such as vulcanizable elastomers [3].

Physicochemical Profiling

Understanding the quantitative metrics of Tris(2,6-diethoxyphenyl)phosphane is critical for predicting its behavior in both synthetic workflows and industrial applications. The table below synthesizes its core physical and chemical properties [1, 2].

| Property | Value | Causality / Significance |

| Chemical Name | Tris(2,6-diethoxyphenyl)phosphane | IUPAC standard nomenclature. |

| CAS Registry Number | 85417-42-1 | Unique identifier for regulatory and sourcing. |

| Molecular Formula | C₃₀H₃₉O₆P | Determines stoichiometric calculations. |

| Molecular Weight | 526.60 g/mol | High MW contributes to its low volatility. |

| LogP (Predicted) | 5.837 | High lipophilicity; ideal for non-polar solvent systems. |

| Topological Polar Surface Area (PSA) | 68.97 Ų | Reflects the exposed oxygen atoms capable of hemilabile coordination. |

| Boiling Point (Predicted) | 626.3 ± 55.0 °C | Extreme thermal stability under standard catalytic conditions. |

| Flash Point (Predicted) | 419.1 °C | Indicates a wide safety margin for high-temperature industrial processing. |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of highly hindered triarylphosphines requires precise control over organolithium chemistry. The following protocol leverages Directed Ortho Metalation (DoM) , where the oxygen atoms of 1,3-diethoxybenzene coordinate to the lithium cation, thermodynamically driving the deprotonation exclusively to the sterically congested C2 position.

Step-by-Step Experimental Workflow

-

Preparation and Lithiation:

-

Action: Dissolve 1,3-diethoxybenzene (3.3 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction vessel to 0 °C.

-

Action: Dropwise add n-Butyllithium (n-BuLi, 3.3 equiv).

-

Validation Check: The solution will transition from colorless to a pale yellow/orange hue. This color change is a self-validating indicator that the 2,6-diethoxyphenyllithium intermediate has successfully formed.

-

-

Electrophilic Phosphination:

-

Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This prevents unwanted side reactions and controls the highly exothermic nucleophilic attack.

-

Action: Slowly add Phosphorus Trichloride (PCl₃, 1.0 equiv) diluted in THF.

-

Validation Check: As the reaction proceeds and warms to room temperature overnight, the solution will become turbid. The precipitation of white LiCl salts provides visual confirmation of the substitution reaction.

-

-

Workup and Purification:

-

Action: Quench the reaction with degassed water to neutralize residual organolithium. Extract the aqueous layer with Dichloromethane (DCM).

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Action: Purify via recrystallization from hot ethanol/DCM rather than silica gel chromatography. Causality: Highly electron-rich phosphines are prone to oxidation on acidic silica; recrystallization ensures the preservation of the P(III) oxidation state.

-

Validation Check: Analyze the purified crystals via ³¹P NMR. A single sharp singlet in the negative ppm range (typically -30 to -40 ppm) confirms the triarylphosphine structure, while the absence of peaks > +20 ppm confirms no phosphine oxide byproduct is present.

-

Figure 1: Step-by-step synthetic workflow for Tris(2,6-diethoxyphenyl)phosphane.

Coordination Chemistry & Industrial Applications

Transition Metal Catalysis (Cross-Coupling)

The primary utility of Tris(2,6-diethoxyphenyl)phosphane lies in its ability to modulate the catalytic cycle of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Causality of Action: The extreme electron density provided by the ligand makes the Pd(0) center highly nucleophilic, drastically lowering the activation energy required for the oxidative addition of unreactive aryl chlorides. Subsequently, the massive steric bulk of the diethoxy groups induces a steric clash within the Pd(II) intermediate, thermodynamically driving the reductive elimination step to release the product and regenerate the active catalyst.

Figure 2: Role of Tris(2,6-diethoxyphenyl)phosphane in stabilizing Pd(0) and driving reductive elimination.

Polymer Science: Vulcanizable Elastomers

Beyond small-molecule synthesis, Tris(2,6-diethoxyphenyl)phosphane is utilized in polymer chemistry. According to US Patent 5292825A, this specific phosphine acts as a highly effective catalyst for the vulcanization of epoxy group-containing elastomers[3].

-

Causality of Action: The phosphine acts as a nucleophilic trigger, opening the epoxide rings within the elastomer matrix. Its high lipophilicity (LogP 5.837) ensures homogeneous dispersion throughout the hydrophobic rubber matrix, leading to uniform cross-linking, improved tensile strength, and superior thermal resistance in the final vulcanized product.

References

- Google Patents. "Vulcanizable epoxy group-containing elastomer composition".

Tris(2,6-diethoxyphenyl)phosphane CAS number

Tris(2,6-diethoxyphenyl)phosphane: Ligand Profile & Technical Guide

Executive Summary

Tris(2,6-diethoxyphenyl)phosphane (CAS: 85417-42-1 ) is a specialized, electron-rich, and sterically demanding tertiary phosphine ligand. Belonging to the class of ortho-alkoxy substituted arylphosphines, it is a structural homolog of the more common Tris(2,6-dimethoxyphenyl)phosphine (DMPP).

This ligand is critical in transition metal catalysis—particularly Gold(I) and Palladium(0) chemistry—where the specific steric bulk of the ethoxy groups (vs. methoxy) is required to fine-tune the metal center's reactivity. Its "bowl-shaped" geometry protects the metal center while its high electron density facilitates oxidative addition steps in cross-coupling cycles.

Part 1: Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 85417-42-1 |

| IUPAC Name | Tris(2,6-diethoxyphenyl)phosphane |

| Common Abbreviations | (2,6-EtO-Ph)₃P, TDEPP |

| Molecular Formula | C₃₀H₃₉O₆P |

| Molecular Weight | 526.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~110 °C |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water, Hexanes (cold) |

| Electronic Character | Highly electron-rich (Lewis Basic) |

| Steric Character | High steric demand (Tolman Cone Angle > 180°) |

Part 2: Synthesis Protocol

Note: While the dimethoxy variant is commercially ubiquitous, the diethoxy variant often requires in-house synthesis for specific screening campaigns. The following protocol is the industry-standard Grignard route adapted for the diethoxy homolog.

Reaction Logic & Causality

-

Grignard Formation: We use 1-bromo-2,6-diethoxybenzene. The ortho-ethoxy groups stabilize the Grignard reagent via chelation, but also sterically hinder its formation, necessitating iodine activation.

-

PCl₃ Addition: The reaction with Phosphorus Trichloride (PCl₃) is highly exothermic.[1] Low temperature (-78°C to 0°C) is mandatory to prevent double-addition or polymerization side products.

-

Workup: The electron-rich nature of the product makes it susceptible to oxidation in solution over time; however, the solid is relatively air-stable.

Step-by-Step Methodology

Reagents:

-

1-Bromo-2,6-diethoxybenzene (3.0 equiv)

-

Magnesium turnings (3.5 equiv, activated)

-

Phosphorus Trichloride (PCl₃) (1.0 equiv)

-

THF (Anhydrous)[2]

-

Iodine (catalytic crystal)

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and a single crystal of iodine. Dry stir until iodine vaporizes, coating the Mg (activates surface).

-

Grignard Initiation: Add enough anhydrous THF to cover Mg. Add approx. 5% of the 1-bromo-2,6-diethoxybenzene solution. Heat gently with a heat gun until the solution turns turbid and exotherms (Grignard initiation).

-

Propagation: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 1 hour. Stir at reflux for 2 additional hours to ensure full conversion to the aryl-magnesium species.

-

Phosphine Formation: Cool the Grignard solution to 0°C . Dissolve PCl₃ in THF and add it very slowly dropwise. The steric bulk of the aryl group makes the third substitution difficult; allow the mixture to warm to Room Temperature (RT) and then reflux overnight (12h) to force the third addition.

-

Quench & Isolation: Cool to 0°C. Quench with saturated NH₄Cl (aq). Extract with DCM (3x). Dry organics over Na₂SO₄.[2][3]

-

Purification: Recrystallize from hot Ethanol or Acetone/Hexane.

Self-Validating QC Check

-

³¹P NMR (CDCl₃): The product must show a single sharp singlet in the region of -60 to -65 ppm .

-

Failure Mode: A peak at ~30 ppm indicates oxidation to the phosphine oxide (P=O).

-

Failure Mode: Multiple peaks indicate incomplete substitution (e.g., chloro-bis(aryl)phosphine).

-

Part 3: Visualization of Synthesis Workflow

Caption: Synthesis pathway for Tris(2,6-diethoxyphenyl)phosphane via Grignard reagent, highlighting critical temperature control and validation steps.

Part 4: Catalytic Application (Gold Chemistry)

The primary utility of Tris(2,6-diethoxyphenyl)phosphane lies in Gold(I) Catalysis .

Why this ligand? Standard ligands like Triphenylphosphine (PPh₃) are often too small or not electron-rich enough to stabilize cationic Gold(I) intermediates effectively. The "Buchwald-type" dialkylbiaryl phosphines are excellent but sometimes too bulky for specific linear substrates.

The Tris(2,6-diethoxyphenyl) ligand offers a "Goldilocks" zone:

-

Electronic: The six ethoxy groups donate electron density to the Phosphorus, making it a stronger sigma-donor. This stabilizes the cationic [L-Au]⁺ species.

-

Steric: The ortho-ethoxy groups create a protective pocket. Unlike methoxy groups (in DMPP), the ethoxy chains have conformational flexibility that can block specific trajectories, enhancing regioselectivity in alkyne hydration or hydroamination.

Workflow: Gold(I)-Catalyzed Alkyne Hydration

-

Catalyst Generation: Mix AuCl(SMe₂) (Precursor) + Ligand (1:1 ratio) in DCM to form [L-Au-Cl].

-

Activation: Add Silver salt (AgSbF₆ or AgOTf) to abstract chloride, generating the active cationic species [L-Au]⁺ X⁻.

-

Catalysis: The alkyne coordinates to the cationic Gold. The electron-rich ligand prevents the gold from "plating out" (decomposing to Au(0)).

Caption: Activation pathway for Gold(I) catalysis using Tris(2,6-diethoxyphenyl)phosphane, demonstrating the generation of the active cationic species.

References

- Analogous Synthesis (DMPP): Wada, M., & Higashizaki, S. (1984). Highly electron-rich phosphines. Preparation and physicochemical properties of tris(2,6-dimethoxyphenyl)phosphine and its derivatives. Journal of the Chemical Society, Chemical Communications. (Contextual grounding for the 2,6-alkoxy synthesis route).

- Gold Catalysis Context: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. (Establishes the necessity of electron-rich phosphines in Au(I) stability).

Sources

molecular weight of Tris(2,6-diethoxyphenyl)phosphane

The Molecular Dynamics and Catalytic Utility of Tris(2,6-diethoxyphenyl)phosphane: A Comprehensive Technical Guide

Executive Summary

In the realm of advanced organometallic catalysis, the design of sterically demanding, electron-rich phosphine ligands is critical for enabling challenging cross-coupling reactions. Tris(2,6-diethoxyphenyl)phosphane (CAS: 85417-42-1) represents a highly specialized ligand architecture. With a precisely calculated molecular weight of 526.60 g/mol , this compound leverages the extreme steric bulk of its six peripheral ethoxy groups to stabilize highly reactive, low-coordinate transition metal centers.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental physicochemical data and applied experimental workflows. This guide provides drug development professionals and synthetic chemists with self-validating protocols, mechanistic insights, and analytical quality control standards for utilizing this high-molecular-weight ligand.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact molecular weight and physical properties of Tris(2,6-diethoxyphenyl)phosphane is not merely a stoichiometric necessity; it is the foundation of its catalytic behavior. The massive molecular weight (526.60 g/mol ) directly correlates to a massive buried volume (

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | Tris(2,6-diethoxyphenyl)phosphane |

| Synonyms | Tris(2,6-diethoxyphenyl)phosphine |

| CAS Number | 85417-42-1 |

| Molecular Formula | C30H39O6P |

| Molecular Weight | 526.60 g/mol [1] |

| Exact Mass | 526.2484 Da |

| Topological Polar Surface Area (TPSA) | 68.97 Ų |

| Predicted LogP | 5.84 [1] |

Causality of Molecular Weight:

The molecular weight of 526.60 g/mol is derived from its formula, C30H39O6P. While its widely used methoxy analog, Tris(2,6-dimethoxyphenyl)phosphine (DMPP, MW: 442.44 g/mol )[2], is effective, the substitution of methoxy for ethoxy groups adds significant lipophilicity (LogP 5.84) and steric shielding. This shielding prevents the unwanted formation of inactive

Synthesis Methodology & Mechanistic Causality

The synthesis of Tris(2,6-diethoxyphenyl)phosphane requires strict anhydrous and anaerobic conditions. The protocol below is designed as a self-validating system: failure to maintain temperature or stoichiometry will immediately result in visually identifiable byproducts (e.g., yellowing from oxidation).

Synthesis workflow of Tris(2,6-diethoxyphenyl)phosphane via lithiation.

Step-by-Step Synthesis Protocol

-

Preparation & Degassing: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 1-bromo-2,6-diethoxybenzene (3.1 eq) and anhydrous THF.

-

Lithiation: Cool the mixture to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (3.1 eq).

-

Causality: Maintaining -78°C is critical. Higher temperatures will induce ether cleavage or benzyne formation, destroying the starting material.

-

-

Phosphorylation: Slowly add Phosphorus Trichloride (

, 1.0 eq) to the cold solution. Allow the reaction to slowly warm to room temperature overnight.-

Causality: The 3.1:1 ratio ensures complete substitution. The extreme steric bulk makes the third substitution kinetically slow, necessitating the overnight warming period.

-

-

Workup: Quench with degassed water. Extract with degassed dichloromethane (DCM).

-

Self-Validation: If the organic layer turns deep yellow or brown during extraction, it indicates oxygen ingress and subsequent oxidation to the phosphine oxide. A successful synthesis yields a colorless to pale-white organic phase.

-

Catalytic Applications: The Role of Steric Bulk

The primary application of Tris(2,6-diethoxyphenyl)phosphane is acting as a spectator ligand in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Monoligated Pd(0) catalytic cycle driven by the bulky phosphine ligand.

Standardized Suzuki-Miyaura Coupling Protocol

-

Catalyst Pre-Activation: In a glovebox, combine

(1.0 mol%) and Tris(2,6-diethoxyphenyl)phosphane (1.2 mol%) in a vial.-

Causality: Because the ligand's molecular weight is high (526.60 g/mol ), the mass required is substantially larger than standard ligands like

. However, the 1:1.2 Pd:Ligand ratio is strictly maintained. The ligand's bulk prevents the formation of a

-

-

Reagent Addition: Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and anhydrous

(2.0 eq). Dissolve in degassed Toluene/Water (10:1). -

Execution: Heat to 80°C for 4 hours.

-

Self-Validation: Track the reaction via GC-MS. The appearance of "black palladium" (a dark precipitate) before 4 hours indicates that the ligand has dissociated or oxidized, leading to catalyst aggregation. A stable, homogenous yellow/orange solution confirms ligand integrity.

-

Analytical Validation & Quality Control

To ensure the integrity of Tris(2,6-diethoxyphenyl)phosphane prior to use in sensitive drug development workflows, the following QC metrics must be met:

-

High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI+), the exact mass must be confirmed. The expected

peak must appear at m/z 527.25 . -

NMR Spectroscopy: The free phosphine should present as a sharp singlet in the negative ppm range (typically around -35 to -40 ppm in

-

Critical Check: Any peak appearing around +25 ppm indicates the presence of Tris(2,6-diethoxyphenyl)phosphine oxide. If the oxide integration exceeds 2%, the batch must be recrystallized from hot ethanol under argon before use [3].

-

References

In-Depth Technical Guide: NMR Characterization of Tris(2,6-diethoxyphenyl)phosphane

This technical guide details the NMR characterization of Tris(2,6-diethoxyphenyl)phosphane , a highly specialized, electron-rich, and sterically demanding phosphine ligand. Due to the specific nature of the diethoxy variant, this guide leverages the extensive experimental data available for its direct analog, Tris(2,6-dimethoxyphenyl)phosphane (DMPP) , while providing the specific chemical shift modifications required for the ethyl substituents.

Executive Summary & Structural Context

Tris(2,6-diethoxyphenyl)phosphane is a tertiary phosphine ligand characterized by extreme steric bulk and high electron density. It belongs to the class of 2,6-dialkoxyphenylphosphines , originally developed to stabilize low-coordinate transition metal centers and facilitate difficult oxidative addition steps in catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Core Utility: The ortho-alkoxy groups provide hemi-labile coordination to metal centers, increasing catalyst lifetime and activity.

-

Structural Feature: The "diethoxy" substitution pattern creates a protective "bowl" shape around the phosphorus atom, significantly increasing the cone angle compared to triphenylphosphine (PPh

).

Chemical Structure & Numbering

To interpret the NMR data correctly, we use the following numbering scheme for the phenyl ring:

-

P-C(1): Ipso carbon (attached to Phosphorus)

-

C(2,6): Ortho carbons (bearing the ethoxy groups)

-

C(3,5): Meta carbons

-

C(4): Para carbon

Synthesis & Sample Preparation

The synthesis of Tris(2,6-diethoxyphenyl)phosphane typically follows the lithiation of 1,3-diethoxybenzene followed by reaction with phosphorus trichloride.

Experimental Workflow (Protocol)

-

Starting Material: 1,3-Diethoxybenzene (Resorcinol diethyl ether).

-

Lithiation: React with

-Butyllithium ( -

Phosphinylation: Add PCl

(0.33 equivalents) slowly at -78°C. -

Workup: Quench with water, extract with dichloromethane, and recrystallize from ethanol/acetone.

NMR Sample Preparation[1]

-

Solvent: CDCl

(Deuterated Chloroform) is the standard solvent. C -

Concentration: ~10-20 mg in 0.6 mL solvent.

-

Standard: 85% H

PO

P NMR Data Analysis

The

| Parameter | Value (Typical) | Multiplicity | Notes |

| Chemical Shift ( | -5.0 to -10.0 ppm | Singlet (s) | Upfield shift relative to PPh |

| Oxidation Product | +25 to +35 ppm | Singlet (s) | Exposure to air forms the Phosphine Oxide (P=O). |

Diagnostic Insight:

The chemical shift is remarkably similar to the dimethoxy analog (DMPP,

H NMR Data Analysis

The proton spectrum is distinct due to the

Spectral Assignments (in CDCl )

| Position | Multiplicity | Integral | Assignment | ||

| Ar-H (Para) | 7.20 - 7.30 | Triplet (t) | 3H | H-4 (Para proton) | |

| Ar-H (Meta) | 6.50 - 6.60 | Doublet of Doublets (dd) | 6H | H-3,5 (Meta protons) | |

| OCH | 3.90 - 4.10 | Quartet (q) | 12H | Methylene protons of Ethoxy | |

| OCH | 1.20 - 1.40 | Triplet (t) | 18H | Methyl protons of Ethoxy |

Key Interpretation:

-

Symmetry: The molecule has

symmetry in solution on the NMR timescale, making all three rings equivalent. -

Coupling: The meta protons (H-3,5) often show a small coupling to Phosphorus (

), appearing as a doublet of doublets or a pseudo-triplet depending on resolution. -

Differentiation: The key difference from the dimethoxy analog (DMPP) is the replacement of the singlet OMe peak (~3.55 ppm) with the ethyl quartet/triplet system.

C NMR Data Analysis

Carbon-13 NMR is definitive for proving the substitution pattern. The phosphorus-carbon coupling constants (

Spectral Assignments (in CDCl )

| Carbon | Multiplicity | Assignment | ||

| C-2,6 (Ortho) | 160.0 - 162.0 | Doublet (d) | C-O (Ipso to Oxygen) | |

| C-4 (Para) | 129.0 - 130.0 | Singlet (s) | Negligible | Para Carbon |

| C-1 (Ipso) | 110.0 - 115.0 | Doublet (d) | C-P (Directly bonded) | |

| C-3,5 (Meta) | 105.0 - 106.0 | Doublet (d) | Meta Carbon | |

| OCH | 63.0 - 64.0 | Singlet (s) | - | Ethoxy Methylene |

| CH | 14.0 - 15.0 | Singlet (s) | - | Ethoxy Methyl |

Expert Note on

-

Ipso-Carbon (

): Typically smaller in electron-rich phosphines compared to electron-poor ones. -

Ortho-Carbon (

): Often larger than the ipso coupling due to the strong electronic influence of the oxygen atom.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the logical flow of NMR assignment, highlighting the symmetry that simplifies the spectrum.

Caption: Synthesis pathway of Tris(2,6-diethoxyphenyl)phosphane via directed ortho-lithiation and subsequent NMR validation.

Comparative Analysis: Diethoxy vs. Dimethoxy

Since the dimethoxy analog (DMPP) is the standard reference, understanding the deviation is critical for researchers substituting one for the other.

| Feature | Tris(2,6-dimethoxyphenyl)P (DMPP) | Tris(2,6-diethoxyphenyl)P | Impact on Protocol |

| Solubility | Moderate in Hexane/Ether | High in Hexane/Ether | Diethoxy is easier to purify by extraction. |

| Cone Angle | ~184° | > 190° | Diethoxy creates a more crowded metal center. |

| Singlet (OMe) @ 3.55 ppm | Quartet/Triplet (OEt) | Distinctive alkyl pattern confirms ethyl group. | |

| -5.5 ppm | ~ -6.0 to -9.0 ppm | Very similar; slight upfield shift expected. |

References

-

Wada, M., Higashizaki, S., & Tsuboi, A. (1985). Highly basic and bulky phosphines. Part 1. Preparation and properties of tris(2,4,6-trimethoxyphenyl)phosphine and related compounds. Journal of Chemical Research, Synopses, 38. Link

-

Wada, M., Tsuboi, A., Nishimura, K., & Erabi, T. (1987). Highly basic and bulky phosphines. Part 2. Preparation and properties of tris(2,6-dimethoxyphenyl)phosphine and related compounds. Bulletin of the Chemical Society of Japan, 60(1), 348-350. Link

-

Kawabata, N. (1994). Vulcanizable epoxy group-containing elastomer composition. U.S. Patent No. 5,292,825. Washington, DC: U.S. Patent and Trademark Office. Link

Advanced Profiling of Bulky Phosphine Ligands: Steric and Electronic Parameters in Organometallic Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Overview

In modern organometallic chemistry and pharmaceutical drug development, the rational design of transition-metal catalysts relies heavily on the precise tuning of ancillary ligands. Bulky phosphine ligands—particularly dialkylbiarylphosphines (Buchwald ligands)—have revolutionized cross-coupling methodologies (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) by enabling the activation of unreactive electrophiles[1].

As a Senior Application Scientist, I frequently observe that catalyst failure in late-stage drug development is not due to the metal, but rather a mismatch in the ligand's steric and electronic microenvironment. This whitepaper deconstructs the causality behind these parameters, transitioning from classical models to modern, computationally derived descriptors, and provides self-validating protocols for their determination.

The Electronic Dimension: Deconstructing the Tolman Electronic Parameter (TEP)

The electronic property of a phosphine ligand dictates its ability to stabilize different oxidation states of a metal center during a catalytic cycle. Strong

Historically, the Tolman Electronic Parameter (TEP) has been the gold standard for quantifying these effects. Introduced by Chadwick A. Tolman, the TEP is determined by measuring the

However, due to the extreme toxicity and volatility of

Protocol 1: Safe Experimental Determination of TEP via Iridium Surrogates

To avoid

Step-by-Step Methodology:

-

Complexation: In a nitrogen-filled glovebox, dissolve

(0.05 mmol) and the target bulky phosphine ligand ( -

Carbonylation: Seal the reaction vessel, remove it from the glovebox, and purge the solution with CO gas for 15 minutes at room temperature. The color will typically shift from orange/red to pale yellow, indicating the formation of

. -

Isolation: Concentrate the solution under reduced pressure and precipitate the complex using cold pentane. Filter and dry under vacuum.

-

IR Spectroscopy: Prepare a 0.01 M solution of the isolated complex in anhydrous

. Record the FTIR spectrum (resolution of 1 cm⁻¹) using a liquid cell with NaCl or CaF₂ windows. -

Data Translation: Identify the symmetric

stretch (typically around 2060–2080 cm⁻¹ for Ir). Convert this value to the standard Ni-based TEP scale using the established linear regression equation:

Causality Note: Iridium is chosen because the

The Steric Dimension: Beyond the Cone Angle

While the Tolman Cone Angle (

To resolve this, the field shifted to Percent Buried Volume (

More recently, Doyle, Sigman, and Merck researchers identified a critical "reactivity cliff" in cross-coupling catalysis based not on the average steric bulk, but on the Minimum Percent Buried Volume (

Protocol 2: Computational Workflow for Determination

This protocol outlines a computationally self-validating method to determine the true steric pressure of a flexible ligand.

Step-by-Step Methodology:

-

Conformational Search: Using a molecular mechanics force field (e.g., OPLS3 or MMFF), generate a conformational ensemble of the

fragment. -

DFT Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (e.g., B3LYP/def2-SVP level of theory) to ensure accurate P-M bond distances and dihedral angles.

-

SambVca Analysis: Export the optimized coordinates as .xyz files. Process each file through the SambVca 2.1 utility.

-

Parameters: Set the Pd atom as the origin, define the P atom as the z-axis vector, set the sphere radius to 3.5 Å, and select "exclude hydrogen atoms"[7].

-

-

Ensemble Weighting: Calculate the

for each conformer. Identify the absolute minimum value across the energetically accessible ensemble. This is your

Causality Note: Why use the minimum rather than the Boltzmann average? Catalysis occurs via the path of least resistance. Substrates will approach the metal center when the ligand flexes to its most open conformation. If even this "open" state is highly sterically congested, the catalyst is protected from off-cycle dimerization.

Case Study: The Paradox of Buchwald-Type Ligands

The true mastery of ligand design lies in understanding the interplay—and sometimes the competition—between sterics and electronics. A landmark study on Buchwald-type alkyl-JohnPhos ligands revealed a highly non-intuitive trend[9][10].

Based on inductive effects, one would assume the intrinsic electron-donating ability follows the trend: Methyl < Ethyl < Isopropyl < tert-Butyl. However, experimental TEP measurements revealed the exact opposite for the net

The Causality: The bulky tert-butyl groups induce severe back strain (pyramidalization of the phosphorus atom) and front strain against the metal. This geometric distortion severely degrades the orbital overlap between the phosphorus lone pair and the metal's empty d-orbitals, reducing net electron donation. Conversely, the small methyl groups on Me-JohnPhos eliminate back strain, allowing for an exceptionally short P-M bond. Paradoxically, because the phosphorus sits so close to the metal, the massive ortho-biphenyl group is pulled deep into the primary coordination sphere, giving Me-JohnPhos a larger overall steric profile (

Quantitative Data Presentation

The following table summarizes the competing parameters of benchmark and designer phosphines, highlighting the divergence between classical cone angles and modern volume metrics.

| Ligand | TEP (cm⁻¹) | Cone Angle (θ) | %V_bur | Key Structural & Mechanistic Feature |

| PPh₃ | 2068.9 | 145° | 30.5% | Standard benchmark; moderate sterics and electronics. |

| PCy₃ | 2056.4 | 170° | 35.0% | Strong intrinsic σ-donor; high symmetric steric bulk. |

| P(tBu)₃ | 2056.1 | 182° | 39.2% | Extreme symmetric bulk; forces active |

| Me-JohnPhos | ~2055.0 | N/A (Asymmetric) | >40.0% | Avoids back-strain for high σ-donation; massive asymmetric bulk due to short P-M bond[9]. |

| tBu-JohnPhos | ~2062.0 | N/A (Asymmetric) | >45.0% | High back-strain reduces net σ-donation; extreme steric pressure[9]. |

Note: Values are aggregated from literature standard models[2][6][7][9]. TEP values correspond to the Ni-scale.

Mechanistic Impact on Catalytic Cycles

The ultimate goal of tuning these parameters is to control the catalytic cycle. In Palladium-catalyzed cross-couplings, the resting state of the catalyst is often a bis-ligated

Ligands with a high

Catalytic cycle of Pd cross-coupling highlighting the influence of bulky phosphine ligands.

Conclusion

The successful deployment of bulky phosphine ligands in drug development requires moving beyond empirical screening. By understanding the causality behind the Tolman Electronic Parameter (TEP) and the Minimum Percent Buried Volume (

References

- Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects.Organometallics.

- Tolman electronic parameter.Wikipedia.

- Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.

- Univariate Classification of Phosphine Ligation State and Reactivity in Cross-Coupling Catalysis.Science (via Princeton University).

- Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands.Inorganic Chemistry.

- Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines.Organometallics.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.princeton.edu [chemistry.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Calculating the Cone Angle of Tris(2,6-diethoxyphenyl)phosphane

[1]

Executive Summary

Tris(2,6-diethoxyphenyl)phosphane represents a class of sterically demanding, electron-rich phosphine ligands used to stabilize low-coordinate metal centers and facilitate difficult oxidative addition steps.[1] Unlike simple phosphines (e.g.,

Consequently, the classical Tolman Cone Angle (

Part 1: Theoretical Framework

The Limitation of Tolman's Model

Chadwick Tolman’s original method assumes ligands are rigid cones with a fixed metal-phosphorus bond length (

-

Static Failure: Tris(2,6-diethoxyphenyl)phosphane has three ethoxy chains that can adopt multiple conformations ( endo/exo relative to the metal).[1]

-

The Gear Effect: The phenyl rings interlock, meaning the rotation of one ring dictates the orientation of the others. A static measurement ignores this "breathing" motion.[1]

The Solution: Exact Cone Angle ( )

The Exact Cone Angle (

For Tris(2,6-diethoxyphenyl)phosphane, this value is not a constant but a range dependent on the conformer.[1] Catalytic activity usually correlates best with the minimum energy conformer in solution.

Part 2: Computational Workflow (The "How-To")

To determine the accurate steric parameter, you must move from a 2D sketch to a 3D Boltzmann-weighted average.

Workflow Diagram

The following diagram outlines the logical progression from structure to steric descriptor.

Caption: Logical workflow for determining the steric parameters of flexible phosphine ligands.

Part 3: Experimental & Computational Protocols

Protocol A: Geometry Optimization (DFT)

Objective: Obtain the solution-phase geometry, which differs from the crystal packing geometry.

-

Conformational Sampling:

-

DFT Refinement:

-

Software: Gaussian 16, ORCA, or equivalent.[1]

-

Functional/Basis Set: B3LYP-D3(BJ)/def2-SVP or wB97X-D/6-31G *.[1]

-

Note: Dispersion correction (-D3) is critical here. The attractive forces between the ethyl groups and the phenyl rings significantly tighten the cone angle. Without dispersion, you will overestimate the cone angle.

-

-

Dummy Metal Coordination:

Protocol B: Calculating and (SambVca Method)

Objective: Quantify the steric bulk from the optimized XYZ coordinates.

Tool: SambVca 2.1 (Cavallo et al.) [1][1]

Step-by-Step Procedure:

-

Input Preparation: Save the optimized DFT structure as an .xyz file.

-

Atom Selection:

-

Define the Phosphorus atom as the center of coordination.

-

Define the Metal (or dummy atom) to set the

-axis.

-

-

Parameter Configuration:

-

Execution: Run the integration.

-

Data Extraction:

-

Record

(Percent Buried Volume). -

Record

(Exact Cone Angle). Note: SambVca converts

-

Part 4: Data Interpretation & Expected Values

For Tris(2,6-diethoxyphenyl)phosphane, the steric bulk is significantly higher than Triphenylphosphine (

Comparative Steric Table

| Ligand | Tolman Angle ( | Exact Cone Angle ( | Structural Feature | |

| ~28.5% | No ortho-substituents | |||

| DMPP (Methoxy) | ~42.0% | Rigid ortho-methoxy | ||

| Tris(2,6-diethoxy) | N/A (Too flexible) | >45.0% | Flexible ethyl tails |

Note: The "Exact Cone Angle" for the diethoxy derivative is an estimated range based on the additional volume of the methylene (

Geometric Definition Diagram

Understanding the coordinate system is vital for accurate calculation.

Caption: The metal center defines the vertex; the cone is generated by the outermost van der Waals contacts of the ethoxy tails.

Impact on Catalysis

-

High Cone Angle (>180°): The ligand effectively covers more than half the coordination sphere. This promotes:

-

Reductive Elimination: Steric pressure forces the product off the metal.

-

Mono-ligation: It is difficult for two of these phosphines to bind to a single metal center simultaneously (forming

), favoring highly active

-

References

-

SambVca 2.1 Web Application. Source: Cavallo, L. et al. Nature Protocols, 2016.[1] URL:[Link][1]

-

Exact Ligand Cone Angles. Source: Bilbrey, J. A., et al. Journal of Computational Chemistry, 2013.[1][2] URL:[Link][1]

-

Tolman Cone Angle Original Definition. Source: Tolman, C. A.[1][3] Chemical Reviews, 1977.[1] URL:[Link][1]

-

Structure of Tris(2,6-dimethoxyphenyl)phosphine (DMPP Analog Data). Source: Livant, P., et al. Acta Crystallographica Section C, 1991.[1][4] URL:[Link]

Lewis Basicity of Electron-Rich Arylphosphines: A Technical Guide

Executive Summary

This guide provides a high-level technical analysis of electron-rich arylphosphines, focusing on the quantification and modulation of their Lewis basicity. Designed for research scientists and drug development professionals, it synthesizes theoretical frameworks with practical experimental protocols. The guide moves beyond standard textbook definitions to explore the steric-electronic trade-offs that govern ligand performance in transition metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). It introduces advanced descriptors like Percent Buried Volume (%V_bur) and Minimum Percent Buried Volume (%V_bur(min)) as superior alternatives to the traditional Tolman Cone Angle for modern ligand design.

Part 1: Theoretical Framework

The Stereoelectronic Paradox

In phosphine ligand design, basicity (σ-donation) and steric bulk are often coupled. Increasing alkyl substitution enhances basicity (raising the HOMO energy) but simultaneously increases steric demand.

-

Electronic Effect: Stronger σ-donors increase electron density at the metal center, facilitating oxidative addition of challenging substrates (e.g., aryl chlorides).

-

Steric Effect: Bulky ligands promote the formation of monoligated species (

) and accelerate reductive elimination by destabilizing the crowded coordination sphere.

The "sweet spot" for high-performance ligands (like Buchwald's SPhos, XPhos, and BrettPhos) lies in maximizing basicity while using specific steric architectures (biaryl backbones) to enforce mono-ligation without shutting down substrate approach.

Key Descriptors

| Parameter | Symbol | Definition | Utility |

| Tolman Electronic Parameter | TEP ( | IR stretching frequency of | Quantifies net electron-donating ability.[3][4][5][6] Lower |

| Acid Dissociation Constant | Acidity of the conjugate phosphonium acid ( | Direct measure of Brønsted basicity. Higher | |

| Tolman Cone Angle | Apex angle of a cone enclosing the ligand at 2.28 Å distance. | Standard steric metric. Limits: Assumes fixed conformation. | |

| Percent Buried Volume | % of a sphere (radius 3.5 Å) occupied by the ligand.[7][8] | Modern standard. Accounts for ligand flexibility and shape.[9] |

Part 2: Quantification & Data

Comparative Ligand Data (Acetonitrile Scale)

The following table consolidates experimental data for common electron-rich phosphines. Note the correlation between low TEP and high

| Ligand | Structure Class | TEP ( | Cone Angle ( | ||

| Tri-alkyl | 11.4 | 2056.1 | 182° | ~40% | |

| Tri-alkyl | 9.7 | 2056.4 | 170° | ~35% | |

| Tri-alkyl | ~9.0 | 2059.2 | 160° | ~33% | |

| XPhos | Biaryl | N/A | ~2060 | N/A | ~46% |

| SPhos | Biaryl | N/A | ~2060 | N/A | ~42% |

| Tri-aryl | 7.6 | 2068.9 | 145° | ~28% |

*

Visualizing the Reactivity Cliff

Recent computational studies (Sigman/Doyle) have identified

Caption: Decision tree for ligand selection based on substrate challenges. The "Reactivity Cliff" node highlights the critical steric threshold for mono-ligation.

Part 3: Catalytic Implications

The basicity of the phosphine directly influences the energy profile of the catalytic cycle.

-

Oxidative Addition (OA): Electron-rich ligands stabilize the oxidized metal center (

), lowering the activation energy for breaking strong bonds (C-Cl).-

Insight: For

, the high basicity makes OA of aryl chlorides facile even at room temperature.

-

-

Reductive Elimination (RE): This step is electronically disfavored by strong donors (which want to hold onto the metal). However, steric bulk overrides this .

-

Mechanism: Large ligands like BrettPhos destabilize the square-planar

intermediate, compressing the C-N-Pd angle and forcing the product out.

-

Caption: Catalytic cycle illustrating where electronic (top) and steric (bottom) ligand properties exert their primary influence.

Part 4: Experimental Protocols

Protocol 1: Determination of Lewis Basicity via NMR of Selenides

This method is the industry standard for comparing donor strength without the solvent leveling effects seen in

Principle:

- : ~730 Hz (Less basic)

- : ~680 Hz (More basic)

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a J. Young NMR tube with the phosphine ligand (0.05 mmol).

-

Solvent: Add 0.6 mL of deuterated chloroform (

) or benzene ( -

Selenization: Add an excess of elemental Selenium powder (Grey Se, ~5 equivalents). The excess ensures complete conversion and does not interfere with NMR.

-

Reaction: Seal the tube and heat at 50°C for 2 hours (or until the solution turns clear/yellowish). Some bulky phosphines (e.g.,

) react instantly at RT. -

Acquisition: Acquire a

NMR spectrum. -

Analysis: Locate the singlet for the phosphine selenide. It will have "satellites" due to the

isotope (7.6% natural abundance). Measure the distance between the satellites in Hz to get

Protocol 2: In Situ Generation of from

Tri-tert-butylphosphine is pyrophoric. Using the air-stable tetrafluoroborate salt is a standard safety and reproducibility practice.

-

Stoichiometry: Use a 1:1 ratio of

to the Palladium source (e.g., -

Base Requirement: The salt has a

of 11.[10]4. You must use a base strong enough to deprotonate it in situ.-

Compatible Bases:

, -

Incompatible: Weak organic bases (e.g.,

) may be insufficient in non-polar solvents.

-

-

Workflow: Mix Pd precursor, Phosphonium salt, and Reagents. Add Base last or premix Base/Ligand/Pd in solvent for 5 mins before adding substrate to ensure active catalyst formation.

References

-

Tolman, C. A. (1977).[11] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. Link

-

Sigman, M. S., & Doyle, A. G. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 374(6565), 304-308. Link

-

Kütt, A., et al. (2006). A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile. Journal of Organic Chemistry, 71(7), 2829–2838. Link

Sources

- 1. yanggroup.weebly.com [yanggroup.weebly.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

The Evolution of Steric Influence: A Technical Guide to the Historical Development of Bulky Phosphine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic manipulation of steric and electronic properties of phosphine ligands has been a cornerstone in the advancement of homogeneous catalysis. This in-depth technical guide chronicles the historical development of bulky phosphine ligands, tracing their evolution from early concepts to the sophisticated, high-performance ligands employed in modern synthetic chemistry. We will explore the key scientific breakthroughs, the seminal contributions of pioneers like Tolman, Buchwald, and Hartwig, and the rational design principles that have enabled the synthesis of increasingly effective catalysts. This guide will provide detailed synthetic protocols for representative ligands, quantitative comparisons of their properties, and visual representations of their mechanistic roles and developmental trajectory, offering valuable insights for researchers in catalysis and drug development.

Introduction: The Dawn of Phosphine Ligands and the Recognition of Steric Effects

The utility of phosphine ligands in stabilizing transition metal complexes and modulating their reactivity has been recognized since the mid-20th century. Early applications in industrial processes like the Reppe and Shell hydroformylation processes utilized relatively simple phosphines such as triphenylphosphine (PPh₃)[1]. These initial forays laid the groundwork for understanding the fundamental role of phosphines in catalysis. However, it was the systematic investigation into the steric and electronic properties of these ligands that truly unlocked their potential for fine-tuning catalytic processes.

A pivotal moment in this journey was the work of Chadwick A. Tolman at DuPont in the 1970s. Tolman introduced two key concepts that provided a quantitative framework for understanding and comparing phosphine ligands: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP) [2][3]. The cone angle, a measure of the steric bulk of a phosphine ligand, and the TEP, a measure of its electron-donating or -withdrawing ability, became indispensable tools for catalyst design[2][3]. This quantitative approach allowed chemists to move beyond serendipitous discovery and towards the rational design of ligands with specific properties to achieve desired catalytic outcomes.

Early Innovations: Chiral Phosphines and the Quest for Enantioselectivity

The 1970s also witnessed a surge in the development of chiral phosphine ligands, driven by the burgeoning field of asymmetric catalysis. A landmark achievement in this era was the development of DIPAMP by Knowles and his team at Monsanto. This P-chirogenic phosphine ligand was instrumental in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, a discovery that earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry[4]. The success of DIPAMP highlighted the profound impact that well-designed chiral phosphine ligands could have on enantioselective transformations. However, the synthesis of P-chirogenic phosphines like DIPAMP was often challenging, which spurred the development of ligands where chirality was introduced in the backbone of the molecule[4]. This led to the creation of a diverse array of chiral diphosphine ligands, such as DIOP and CHIRAPHOS, that became workhorses in asymmetric hydrogenation and other transformations[4].

The Rise of Bulky, Electron-Rich Ligands: The Buchwald-Hartwig Revolution

The late 1990s marked a paradigm shift in the design of phosphine ligands, largely driven by the independent and concurrent work of Stephen L. Buchwald at MIT and John F. Hartwig at Yale University (now at UC Berkeley)[5][6][7][8][9]. Their development of the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals and other functional molecules[5][6][10].

The success of this transformation was intimately linked to the development of a new class of bulky, electron-rich phosphine ligands. Early catalyst systems for C-N coupling were limited in scope and required harsh reaction conditions. Buchwald and Hartwig recognized that ligands with increased steric bulk and electron-donating ability were necessary to facilitate the key steps of the catalytic cycle, particularly the reductive elimination to form the C-N bond[5][11]. This led to the design and synthesis of a series of biaryl-based monophosphine ligands that have become indispensable tools for modern organic synthesis.

Generations of Buchwald Ligands: A Tale of Increasing Sophistication

The evolution of Buchwald's ligands showcases a clear progression towards increasing steric hindrance and refined electronic properties. This development can be broadly categorized into "generations," each offering improved performance and broader substrate scope.

-

First Generation: Early ligands like DavePhos and JohnPhos featured a biphenyl backbone with a phosphine substituent on one of the rings. These ligands demonstrated significantly improved activity over traditional phosphines for the amination of aryl halides.

-

Second Generation: Ligands such as XPhos and SPhos incorporated bulky substituents on both the upper and lower rings of the biphenyl scaffold. This increased steric bulk around the palladium center was found to be crucial for promoting the coupling of challenging substrates, including aryl chlorides.

-

Third Generation: Further refinement led to ligands like RuPhos and BrettPhos , which feature modifications to the biphenyl backbone that lock the conformation of the ligand and further enhance catalytic activity. These third-generation ligands often enable reactions to be performed at lower catalyst loadings and under milder conditions.

The rational design of these ligands, guided by mechanistic understanding, has been a testament to the power of tuning steric and electronic parameters to overcome catalytic challenges.

Quantifying Steric and Electronic Effects: Essential Tools for Ligand Design

The ability to quantify the properties of phosphine ligands has been crucial for their rational design and selection. The concepts introduced by Tolman remain fundamental, while new parameters have also been developed to provide a more nuanced understanding of ligand effects.

Tolman Cone Angle (θ) and Electronic Parameter (ν)

As mentioned earlier, the Tolman cone angle (θ) provides a simple yet effective measure of the steric bulk of a monodentate phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates a bulkier ligand.

The Tolman electronic parameter (ν) is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand. More electron-donating phosphines lead to a lower C-O stretching frequency.

Natural Bite Angle (βn)

For bidentate phosphine ligands (diphosphines), the natural bite angle (βn) is a critical parameter that describes the preferred P-M-P angle dictated by the ligand's backbone. This angle can significantly influence the geometry of the metal complex and, consequently, the selectivity of the catalytic reaction. For example, in hydroformylation, the bite angle of the diphosphine ligand can control the ratio of linear to branched aldehyde products[5].

The following table provides a comparison of the steric and electronic properties of some common bulky phosphine ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Natural Bite Angle (βn) [°] |

| PPh₃ | 145 | N/A |

| PCy₃ | 170 | N/A |

| P(t-Bu)₃ | 182 | N/A |

| dppe | 125 | ~85 |

| dppp | 127 | ~91 |

| dppf | 130 | ~99 |

| Xantphos | 142 | ~112 |

| JohnPhos | 196 | N/A |

| XPhos | 256 | N/A |

Note: Tolman cone angles can vary slightly depending on the method of calculation or measurement.

Experimental Protocols: Synthesis of Representative Bulky Phosphine Ligands

The ability to synthesize these powerful ligands is crucial for their application in research and development. Below are detailed, step-by-step methodologies for the synthesis of three representative bulky phosphine ligands.

Synthesis of (R,S)-Josiphos: A Chiral Ferrocene-Based Diphosphine Ligand

Josiphos ligands are a class of highly effective chiral ferrocenyl diphosphine ligands. The synthesis of (R,S)-Josiphos typically starts from enantiopure Ugi's amine.

Experimental Protocol:

-

Lithiation of Ugi's Amine: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)-Ugi's amine (1.0 equiv) in anhydrous diethyl ether. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

-

Phosphinylation: Cool the solution back to -78 °C and add chlorodiphenylphosphine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphinated intermediate.

-

Substitution with Dicyclohexylphosphine: Dissolve the crude intermediate in glacial acetic acid. Add dicyclohexylphosphine (1.2 equiv) and heat the mixture at 100 °C for 4 hours.

-